Glucagon-37, also known as oxyntomodulin or bioactive enteroglucagon, is a peptide hormone produced in the intestinal L-cells and plays a significant role in glucose metabolism and appetite regulation. This compound is particularly important in the context of diabetes management and obesity treatment due to its insulinotropic effects and ability to suppress appetite. Glucagon-37 is derived from the proglucagon precursor and is classified as a member of the glucagon family of peptides, which includes glucagon and glucagon-like peptides.
Glucagon-37 is primarily synthesized in the intestines from proglucagon through post-translational modifications. It is classified under the following categories:
The synthesis of glucagon-37 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. A notable method involves creating a fusion protein that includes a leader sequence for enhanced expression in bacterial systems, followed by enzymatic cleavage to release the active glucagon-37 peptide.
Glucagon-37 consists of 37 amino acids with a specific sequence that includes critical residues for its biological activity. The molecular formula is C_153H_201N_43O_39S, with a molecular weight of approximately 3485 Da. The structure features an alpha-helical conformation that is essential for receptor binding and activation.
Glucagon-37 undergoes several biochemical reactions upon secretion:
The mechanism of action of glucagon-37 involves several steps:
The stability and activity can be affected by various factors including pH, temperature, and the presence of proteolytic enzymes.
Glucagon-37 has several applications in scientific research and medicine:
Glucagon-37 originates from the proglucagon precursor (prohormone) encoded by the GCG gene. The human Glucagon-37 sequence (residues 72-108 of proglucagon) is: His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly (HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG) [7] [9]. This sequence incorporates the complete 31-amino acid GLP-1(7-37) at its C-terminus (residues 7-37 of Glucagon-37), while possessing a unique 6-amino acid N-terminal extension compared to the truncated bioactive forms [3] [9].
The generation of Glucagon-37 occurs through tissue-specific proteolytic processing of proglucagon. In pancreatic alpha cells and intestinal L-cells, prohormone convertase enzymes (PC1/3 and PC2) cleave the precursor at specific monobasic and dibasic residues. While intestinal L-cells predominantly produce GLP-1(7-37) and GLP-1(7-36)amide through cleavage after Arg-77 (yielding the N-terminus of GLP-1(7-37)), Glucagon-37 (1-37) represents a less abundant but significant product, particularly noted in pancreatic tissues and developing gut endoderm [8] [9]. Crucially, unlike GLP-1(7-36)amide, Glucagon-37 does not undergo C-terminal amidation, a modification known to enhance receptor affinity for the shorter peptide. However, it exhibits markedly greater stability in biological fluids. Experimental exposure to mouse serum demonstrated that 94.7% of the initial amount of Glucagon-37 remained intact after 4 hours, significantly exceeding the stability profile of GLP-1(7-37) [3].
Structural characterization techniques, notably affinity cross-linking using agents like disuccinimidyl suberate (DSS), have been pivotal. Studies on rat brain homogenates identified a single radiolabeled band of M(r) 56,000 when using ¹²⁵I-GLP-1(7-36)amide. This band, corresponding to the ligand-receptor complex, was abolished by excess unlabeled GLP-1(7-36)amide but unaffected by glucagon, confirming specificity. The M(r) 56,000 complex was also shown to be glycosylated, as evidenced by its adsorption onto wheat germ agglutinin (WGA) lectin columns following solubilization with Triton X-100 [1]. This suggests that the receptor binding domain within Glucagon-37 likely involves its mid-to-C-terminal region, shared with GLP-1(7-37), but the N-terminal extension may confer distinct interaction properties or stability.
Glucagon-37 exhibits a high degree of sequence conservation among humans (Homo sapiens), mice (Mus musculus), and rats (Rattus norvegicus), underscoring its fundamental physiological importance. Analysis of the proglucagon gene (Gcg) reveals that the exon encoding Glucagon-37 (exon 4 in mammals) is highly conserved [4]. The mature Glucagon-37 peptide sequences across these species are identical: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG [7] [9]. This absolute conservation of the primary amino acid sequence over approximately 60 million years of evolutionary divergence (since the last common ancestor of rodents and primates) strongly suggests stringent functional constraints have prevented amino acid substitutions within this peptide in these lineages.
Table 1: Glucagon-37 Sequence Conservation Across Model Mammals
Species | Amino Acid Sequence (Single-Letter Code) | Identity to Human (%) |
---|---|---|
Human (H. sapiens) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 100% |
Mouse (M. musculus) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 100% |
Rat (R. norvegicus) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 100% |
Guinea Pig (C. porcellus) | His-Ser-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Arg-Glu-Phe-Ile-Ala-Trp-Met-Ala-Lys-Gly-Arg | ~70% |
However, significant divergence occurs in other mammalian lineages, impacting functional properties. Notably, Hystricognath rodents, including the guinea pig (Cavia porcellus), possess glucagon and glucagon-like sequences with numerous amino acid substitutions. Guinea pig Glucagon-37 exhibits reduced homology (~70%) compared to human/mouse/rat, featuring substitutions like Ala²→Ser, Lys²⁰→Arg, Val²⁵→Met, and Leu²⁶→Ala [4]. These substitutions are associated with reduced biological activity of glucagon-related peptides in these species. Similarly, pangolins and some bat species also show unusual sequence variations within the Glucagon-37 region, potentially altering receptor interaction kinetics or proteolytic processing sites [4]. The functional consequences of these variations in non-rodent/non-primate mammals are active areas of investigation, particularly concerning glucose homeostasis and intestinal development roles.
The mammalian proglucagon gene (Gcg) is a single-copy gene found in virtually all analyzed mammalian genomes. It encodes several peptide hormones within its sequence: glucagon, Glucagon-37/GLP-1(1-37), GLP-1(7-37), GLP-2, glicentin, and oxyntomodulin (OXM) [4] [8]. The gene organization, typically comprising 6 exons, is conserved across mammals:
Tissue-specific proteolytic processing dictates the final bioactive peptide products. In pancreatic alpha cells, PC2 primarily cleaves proglucagon to yield glicentin (which can be further processed to glucagon + IP-1), major proglucagon fragment (MPGF), and smaller peptides. In intestinal L-cells and specific brain neurons (e.g., nucleus tractus solitarii), PC1/3 cleavage predominates, generating glicentin (minimally processed), oxyntomodulin (GLP-1(1-37) is not typically produced here from glicentin), IP-2, GLP-1(7-37)/(7-36)amide, and GLP-2 [1] [4] [8]. The presence of Glucagon-37 as a distinct entity highlights the complexity and context-dependency of proglucagon processing.
Phylogenetic analysis reveals that while the Gcg gene structure encoding three glucagon-like sequences (glucagon, GLP-1, GLP-2) is a consistent feature of mammals, significant evolutionary events have shaped its history:
Table 2: Key Proglucagon-Derived Peptides and Their Conservation
Peptide | Region in Proglucagon | Primary Tissue of Mature Product | Major Functions | Evolutionary Notes |
---|---|---|---|---|
Glucagon-37 (GLP-1(1-37)) | 72-108 (Human) | Pancreas (minor), Developing Gut | Insulin induction (developing gut), Glucose homeostasis (less potent than GLP-1(7-36)) | Highly conserved sequence in primates/rodents; Variations in guinea pig, bats, pangolin |
GLP-1(7-37)/(7-36)amide | 78-108 (Human) / 78-107NHz | Intestine, Brain | Potent insulin secretion (Incretin), Appetite suppression, Neuroprotection | Highly conserved bioactive N-terminus (HAEGTFTSD); C-terminal amidation in (7-36)amide |
Glucagon | 33-61 (Human) | Pancreas | Hepatic glycogenolysis/gluconeogenesis (Counter-regulatory to insulin) | Reduced activity in New World rodents (Hystricomorpha) |
GLP-2 | 126-158 (Human) | Intestine | Intestinal growth, barrier function, nutrient absorption | Accelerated evolution in early mammals; Functional consequences unclear |
Oxyntomodulin (OXM) | 33-69 (Human) | Intestine | Inhibition of gastric acid secretion, Food intake regulation, Energy expenditure | Contains glucagon sequence + C-terminal extension (8 aa) |
Glicentin | 1-69 (Human) | Intestine | Enteroglucagon; Precursor to OXM/miniglucagon; Potential roles in gut? | Less processed form; Physiological role less defined than other peptides |
Figure 1: Simplified Phylogenetic Tree of Proglucagon Gene Evolution in Vertebrates. This tree highlights key evolutionary events: 1) Presence of 4 glucagon-like sequences (GL, GLP-1, GLP-2, GLP-3) in cartilaginous fish; 2) Gene duplication in jawless fish and teleosts, followed by loss of specific exons (GLP-1 lost in lamprey duplicate, GLP-2 lost in teleost duplicate); 3) Exon triplication (GLP-1) in Xenopus; 4) Conservation of 3 sequences (Glucagon, GLP-1, GLP-2) in mammals, with accelerated GLP-2 evolution and loss of the separate Exendin-like gene. [Based on analysis in citation:4]
Glucagon-37 shares significant sequence homology with other peptides derived from the proglucagon precursor, particularly within the core GLP-1 region (residues 7-37). This homology underpins overlapping yet distinct functional profiles mediated through interactions with related class B1 G-protein coupled receptors (GPCRs).
GLP-1(7-37)/(7-36)amide Homology: Glucagon-37 encompasses the entire sequence of GLP-1(7-37). Consequently, it can act as an agonist of the GLP-1 receptor (GLP-1R). Studies using transfected human embryonic kidney (HEK293) cells confirmed that Glucagon-37 is a highly potent agonist of GLP-1R, stimulating luciferase reporter gene expression under the control of a cAMP-responsive promoter [3]. However, a key functional divergence exists: the glucose-lowering effect of Glucagon-37 in vivo could not be blocked by the specific GLP-1R antagonist exendin(9-39), unlike the effect of GLP-1(7-37) [3]. This suggests Glucagon-37 may activate GLP-1R via a different mechanism (e.g., distinct binding mode or kinetics) or potentially engages additional, yet unidentified, receptors. Its profound ability to induce insulin production in developing and adult intestinal epithelial cells, mediated through upregulation of the neurogenin 3 (ngn3) gene and downstream pancreatic differentiation factors (NeuroD, Pax4, Nkx6.1), represents a unique functional aspect not fully shared by GLP-1(7-37) [9].
Glucagon Homology: Glucagon-37 shares limited sequence identity with glucagon itself. Glucagon's sequence (HSQGTFTSDYSKYLDSRRAQDFVQWLMNT) is distinct from the GLP-1 region. Glucagon primarily signals through the Glucagon Receptor (Gcgr), classically expressed on hepatocytes to stimulate glycogenolysis and gluconeogenesis. Affinity cross-linking studies demonstrate clear receptor specificity. While ¹²⁵I-GLP-1(7-36)amide cross-linked to a M(r) 56,000 protein in brain and pancreatic D-cells [1] [5], glucagon does not compete for this binding site [1]. Conversely, glucagon binds specifically to Gcgr, and Glucagon-37 shows minimal affinity for this receptor. The rank order of potency for inhibiting ¹²⁵I-GLP-1(7-36)amide binding in rat brain is: GLP-1(7-36)amide >> GLP-1(1-36)amide > GLP-1(1-37) ≈ GLP-2 > glucagon (no effect) [1]. This underscores the functional separation between glucagon signaling and Glucagon-37/GLP-1 signaling pathways, despite their shared evolutionary origin.
GLP-2 Homology: Glucagon-37 and GLP-2 share even lower sequence identity. GLP-2 primarily acts through the GLP-2 receptor (GLP-2R) to promote intestinal growth and function. The observed accelerated evolution of GLP-2 sequences in early mammals [4] contrasts with the high conservation of the GLP-1 core sequence within Glucagon-37. While Glp2r sequences also evolve more rapidly than Glp1r [4] [35] [42], there is no evidence suggesting significant cross-reactivity between Glucagon-37 and GLP-2R. The weak inhibition of ¹²⁵I-GLP-1(7-36)amide binding by GLP-2 [1] likely reflects distant evolutionary relatedness rather than significant functional overlap at physiological concentrations.
The evolutionary conservation of the Glucagon-37 sequence, particularly its core GLP-1 domain, highlights its crucial biological roles. While it shares receptor targets (GLP-1R) with its truncated counterpart GLP-1(7-37), its distinct N-terminus, stability profile, and resistance to receptor blockade suggest unique physiological niches. Its newly discovered role in enteroendocrine differentiation and insulin induction in gut cells [9] points towards an evolutionary function potentially related to developmental plasticity or metabolic adaptation, functions less pronounced for the rapidly acting incretin GLP-1(7-37). The strict conservation across humans, mice, and rats makes these species ideal models for deciphering these fundamental roles, while studies in divergent mammals (guinea pigs, bats, pangolins) may reveal how sequence variations modulate function in response to specific dietary or environmental pressures [4]. Understanding this intricate functional homology and divergence is key to appreciating the full spectrum of biology governed by the proglucagon system.
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